2,4-Difluorophenyl Pyrazole Derivative Demonstrates Superior Antitubercular Potency Over 2-Thienyl Analog
In a series of dihydropyrazole derivatives, the compound bearing a 2,4-difluorophenyl scaffold (Compound 22) exhibited a 35% lower MIC (3.96 µM) against Mycobacterium tuberculosis H37Rv compared to the 2-thienyl analog (Compound 31, MIC = 5.35 µM). The 2,4-difluorophenyl group was also associated with antitubercular activity comparable to that of the 4-trifluoromethyl analog (Compound 24, MIC = 3.67 µM) [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC = 3.96 µM (Compound 22, containing 2,4-difluorophenyl scaffold) |
| Comparator Or Baseline | Compound 31 (2-thienyl): MIC = 5.35 µM; Compound 24 (4-trifluoromethyl): MIC = 3.67 µM |
| Quantified Difference | 1.4× more potent than 2-thienyl analog; comparable to 4-trifluoromethyl analog |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv |
Why This Matters
The 2,4-difluorophenyl substitution provides a 1.4× potency advantage over the 2-thienyl variant, directly influencing hit selection in antitubercular screening cascades.
- [1] Shaik, A. B., et al. (2020). Design, facile synthesis and characterization of dichloro substituted chalcones and dihydropyrazole derivatives for their antifungal, antitubercular and antiproliferative activities. Molecules, 25(14), 3188. View Source
